Product packaging for 1-(3-Chloro-5-nitropyridin-2-yl)ethanone(Cat. No.:)

1-(3-Chloro-5-nitropyridin-2-yl)ethanone

Cat. No.: B12998315
M. Wt: 200.58 g/mol
InChI Key: LURLBFMUQWAEJI-UHFFFAOYSA-N
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Description

Significance of Nitro- and Halogen-Substituted Pyridine (B92270) Scaffolds in Chemical Research

Pyridine rings bearing nitro and halogen substituents are of profound importance in chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.comguidechem.com The presence of a nitro group, a strong electron-withdrawing group, and a halogen atom on the pyridine ring significantly influences the molecule's electronic properties. nih.gov This activation renders the pyridine ring susceptible to nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry. nih.govresearchgate.net

The chlorine atom, in particular, serves as a versatile leaving group that can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov This reactivity is fundamental in building more complex molecular architectures. For instance, the chlorine atom in 2-chloro-5-nitropyridine (B43025) can be substituted by amines, alcohols, and other nucleophiles to create a wide array of derivatives with potential biological activities. nih.govgoogle.com

Overview of the Role of Ethanone (B97240) Moieties in Heterocyclic Chemistry

The ethanone (acetyl) group is a key functional group in heterocyclic chemistry, serving as a precursor to a multitude of other functionalities. The carbonyl group of the ethanone moiety can undergo a wide range of chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime or hydrazone. Furthermore, the methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This versatility makes the ethanone group a valuable handle for the elaboration of heterocyclic structures.

Contextualization of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone within Pyridine Derivative Synthesis

The synthesis of this compound is conceptually rooted in the chemistry of its precursor, 2-chloro-5-nitropyridine. The preparation of 2-chloro-5-nitropyridine is well-documented and typically involves a multi-step process starting from 2-aminopyridine. This process includes nitration, diazotization, hydrolysis to form 2-hydroxy-5-nitropyridine (B147068), and subsequent chlorination with reagents like phosphorus oxychloride to yield 2-chloro-5-nitropyridine. google.comgoogle.comchemicalbook.com

The introduction of the ethanone group at the 2-position of the 3-chloro-5-nitropyridine (B1586119) scaffold would likely proceed through a reaction that can introduce an acetyl group onto an activated pyridine ring. While Friedel-Crafts acylation is a common method for introducing acetyl groups to aromatic rings, its application to highly electron-deficient pyridine rings can be challenging. organic-chemistry.orgwikipedia.orglibretexts.org Alternative methods, possibly involving organometallic reagents or other specialized acylation techniques, would be necessary to achieve this transformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O3 B12998315 1-(3-Chloro-5-nitropyridin-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(3-chloro-5-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3

InChI Key

LURLBFMUQWAEJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone

Direct Synthetic Routes

Direct routes aim to form the key carbon-carbon bond of the acetyl group at the C-2 position of the pre-functionalized pyridine (B92270) ring.

Stille Coupling Strategies for C-C Bond Formation at the Pyridine Ring

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. google.comgoogle.com The reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. google.com Its tolerance for a wide variety of functional groups and the stability of the organostannane reagents make it a valuable tool in the synthesis of complex heterocyclic molecules. google.comnih.gov

A plausible Stille coupling strategy for the synthesis of 1-(3-chloro-5-nitropyridin-2-yl)ethanone would involve the palladium-catalyzed reaction between a suitable 3-chloro-5-nitropyridine (B1586119) derivative and an acetyl-group donor. One potential pathway is the coupling of 2,3-dichloro-5-nitropyridine (B1272384) with an acetylstannane, such as tributyl(1-ethoxyvinyl)tin, followed by hydrolysis to reveal the ketone. Alternatively, a 2-stannyl-3-chloro-5-nitropyridine derivative could be coupled with an acetyl-transfer agent like acetyl chloride.

The general mechanism for the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. google.com The key steps are:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R¹-X), forming a palladium(II) complex. google.com

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group to the palladium(II) complex, displacing the halide and forming a new organopalladium intermediate. google.com This is often the rate-determining step.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

A variation known as the Stille-carbonylative cross-coupling could also be employed, where carbon monoxide is incorporated to form a ketone, potentially coupling a 2-halo-3-chloro-5-nitropyridine with an organostannane under a CO atmosphere. google.com

Table 1: Typical Reaction Conditions for Stille Coupling

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the cross-coupling reaction.
Ligand P(o-tol)₃, PPh₃Stabilizes the palladium catalyst and influences reactivity.
Solvent Toluene, Dioxane, DMFProvides the reaction medium.
Temperature 90-110 °CTo provide activation energy for the reaction.
Additives Copper(I) salts, LiClCan enhance reaction rates and yields. bldpharm.com

Hydrolytic Cleavage in Preparative Sequences

Hydrolytic cleavage is a critical step in synthetic sequences where a functional group is masked in a more stable form during other transformations. In the context of preparing this compound, a terminal hydrolysis step can be used to unmask the acetyl ketone.

One established method for synthesizing 2-acetylpyridines involves a Claisen condensation followed by hydrolysis and decarboxylation. google.com In this approach, a pyridine-2-carboxylate ester is condensed with an acetate (B1210297) ester (e.g., ethyl acetate) in the presence of a strong base to form a β-keto ester intermediate (a 2-pyridineacetoacetate ester). This intermediate is then subjected to acidic or basic hydrolysis, which cleaves the ester and induces decarboxylation to yield the final 2-acetylpyridine (B122185) product. google.com

Applying this to the target molecule, a precursor such as methyl 3-chloro-5-nitropyridine-2-carboxylate could be reacted with methyl acetate to form the corresponding β-keto ester. Subsequent hydrolysis would provide this compound.

Another strategy involves the use of an oxazoline (B21484) as a masked carboxylic acid precursor. A 2-(3-chloro-5-nitropyridin-2-yl)oxazoline could be treated with an organometallic reagent like methyllithium (B1224462) or a methyl Grignard reagent. The resulting adduct would then be hydrolyzed under acidic conditions to yield the target ketone. The oxazoline group serves to direct the nucleophilic attack and is later cleaved to reveal the desired acetyl functionality.

Strategic Approaches to Precursor Synthesis and Functional Group Interconversions

These methods involve the step-by-step construction of the target molecule by first synthesizing a core pyridine structure and then introducing the required functional groups (nitro, chloro, and acetyl) through separate, regioselective reactions.

Regioselective Nitration of Pyridine and its Derivatives

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. rsc.org However, the pyridine ring is electron-deficient and is deactivated towards electrophilic attack, making nitration challenging. The reaction conditions and the directing effects of existing substituents are crucial for controlling the position (regioselectivity) of the incoming nitro group. rsc.org

Attempting to synthesize the target molecule by first nitrating 2-acetylpyridine presents significant regiochemical challenges. The pyridine nitrogen and the acetyl group are both electron-withdrawing and deactivating, making the ring strongly resistant to electrophilic substitution. researchgate.net Under harsh nitrating conditions (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring and directing substitution primarily to the meta-position (C-5). The C-3 position would be the electronically favored site for nitration on the 2-acetylpyridine nucleus.

To overcome this, a common strategy is to first form the pyridine N-oxide. researchgate.net The N-oxide is an activating group that directs electrophilic attack to the C-4 and C-2 positions. While this is useful for many pyridine substitutions, it does not directly facilitate substitution at the C-3 and C-5 positions simultaneously as required for the target molecule's chloro and nitro groups. Therefore, a direct nitration of 2-acetylpyridine is not a straightforward route to the 3-chloro-5-nitro-substituted product. A more viable pathway involves nitrating a pyridine ring that already contains a directing group, followed by the introduction of the acetyl group.

A more successful and controllable strategy involves the use of substituted pyridinols (hydroxypyridines) as precursors. The hydroxyl group is a strong activating group that facilitates electrophilic substitution on the pyridine ring.

A documented synthetic route to the related compound 2-chloro-5-nitropyridine (B43025) starts from 2-hydroxy-5-nitropyridine (B147068). google.com This intermediate can be prepared through a multi-step sequence starting from a 2-halogenated acrylate, which undergoes condensation with nitromethane (B149229) and cyclization to form the 2-hydroxy-5-nitropyridine ring. google.com

The key steps in this pathway relevant to synthesizing the backbone of the target molecule are:

Nitration: 2-Hydroxypyridine is nitrated to form 2-hydroxy-5-nitropyridine. The hydroxyl group directs the nitration to the C-5 position.

Chlorination: The hydroxyl group of 2-hydroxy-5-nitropyridine is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), yielding 2-chloro-5-nitropyridine. google.com

With the 2-chloro-5-nitropyridine scaffold in hand, the final step would be the introduction of the acetyl group at the C-2 position and the chloro group at the C-3 position. This is a complex transformation. A more likely route would start with a precursor that already contains the C-3 chloro group, such as 3-chloro-2-hydroxypyridine, followed by nitration and subsequent introduction of the acetyl group.

Chlorination and Halogenation Techniques for Pyridine Nucleus

The introduction of a chlorine atom onto the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through various chlorination and halogenation techniques, including the conversion of hydroxypyridines and copper-catalyzed reactions.

Conversion of Hydroxypyridines to Chloropyridines

A prevalent and effective method for synthesizing chloropyridines is the conversion of their hydroxypyridine precursors. nih.govdntb.gov.uanih.gov This transformation is commonly accomplished using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. nih.govdntb.gov.uanih.gov The reaction of hydroxypyridines with POCl₃ has been a known procedure for over a century and is widely used for preparing chlorinated intermediates. nih.gov

A notable advancement in this methodology is the use of an equimolar amount of POCl₃ in a solvent-free system. nih.govdntb.gov.uanih.gov This procedure involves heating the hydroxy-containing substrate with POCl₃ in a sealed reactor at temperatures between 140–160 °C for approximately 2 hours, often using pyridine as a base. nih.govdntb.gov.uanih.gov This approach is not only efficient but also suitable for large-scale, multigram preparations. nih.govdntb.gov.uanih.gov The process has been successfully applied to a variety of hydroxylated nitrogen-containing heterocycles. nih.govnih.gov For instance, a general procedure involves adding the hydroxy-containing substrate and POCl₃ to a Teflon-lined stainless steel reactor, heating it, and then carefully quenching the reaction mixture with cold water and adjusting the pH to 8–9 with a saturated sodium carbonate solution. nih.gov

A specific example involves the conversion of 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) to 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089). rsc.org In this synthesis, the hydroxypyridine was suspended in acetonitrile (B52724) (CH₃CN), and POCl₃ was added dropwise. rsc.org The mixture was then heated to 75 °C for 19 hours, yielding the chlorinated product after cooling and purification. rsc.org

Table 1: Conditions for Chlorination of Hydroxypyridines

SubstrateReagentConditionsYieldSource
Hydroxy-pyridinesEquimolar POCl₃, Pyridine (base)140–160 °C, 2 hours, solvent-free, sealed reactorHigh nih.govdntb.gov.uanih.gov
3-bromo-4-methyl-5-nitropyridin-2-olPOCl₃ (1.6 eq)CH₃CN, 75 °C, 19 hours88% rsc.org
Copper-Catalyzed Halogen Exchange Reactions in Pyridine Systems

Copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a mild and general method for modifying the halogen substitution pattern on aryl and heteroaryl halides. mdma.chresearchgate.netorganic-chemistry.org This technique is particularly useful for converting more readily available aryl bromides and chlorides into the corresponding iodides, which are often more reactive in subsequent coupling reactions. mdma.ch

The catalyst system typically involves copper(I) iodide (CuI) and a diamine ligand. mdma.chorganic-chemistry.org The reaction conditions are generally mild, tolerating a wide variety of polar functional groups and even N-H containing substrates like amides and indoles. researchgate.netorganic-chemistry.org A typical procedure employs 5 mol % of CuI, 10 mol % of a 1,2- or 1,3-diamine ligand, and 2 equivalents of sodium iodide (NaI) in a solvent such as dioxane at 110 °C. mdma.chorganic-chemistry.org The choice of ligand, solvent, and halide salt is crucial for the reaction's success. organic-chemistry.org While this method is most commonly described for iodination of bromides, the principles can be applied to other halogen exchanges.

In a relevant synthetic sequence, a halogen exchange reaction was used to convert 3-bromo-2-chloro-4-methyl-5-nitropyridine into 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org This was achieved by dissolving the chloro-substituted pyridine in propionitrile (B127096) and treating it with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl). rsc.org The reaction mixture was heated to 80 °C for one hour to afford the iodo-substituted product. rsc.org This demonstrates the applicability of halogen exchange on a pyridine ring already bearing chloro and nitro substituents.

Multistep Synthetic Pathways and Fragment Coupling

The synthesis of this compound can also be approached through the construction of the molecule from smaller, functionalized fragments or by building the core pyridine ring itself.

Introduction of the Ethanone (B97240) Moiety onto Functionalized Pyridines

Introducing an ethanone (acetyl) group onto a pyridine ring can be challenging. Pyridines are electron-deficient, which makes them poor substrates for standard Friedel-Crafts acylation. youtube.com Furthermore, acylation tends to occur at the nitrogen atom first, creating an even more deactivated pyridinium (B92312) salt. youtube.com

However, alternative strategies exist for the preparation of pyridyl ketones. youtube.com These include the addition of acyl radicals or the acylation of metalated pyridines. youtube.com The radical-based approach often requires acidic conditions to enhance the electrophilicity of the pyridine ring. youtube.com Acyl radicals, which are nucleophilic, can then add to the pyridinium salt at the 2- or 4-positions. youtube.com

Another powerful method is the directed ortho-metalation, where a substituent on the pyridine ring directs a strong base, like lithiated tetramethylpiperidine, to deprotonate an adjacent carbon. youtube.com The resulting lithiated pyridine can then be acylated. For example, 2-chloropyridine (B119429) can be lithiated at the 3-position and subsequently acylated with benzoyl chloride in excellent yield. youtube.com This strategy is highly relevant for the synthesis of the target compound, where an ethanone group is required at the 2-position, adjacent to the chloro and nitro substituents.

Pyridine Ring Construction Methodologies Incorporating Desired Substituents

Instead of functionalizing a pre-formed ring, an alternative approach is to construct the substituted pyridine ring from acyclic precursors. baranlab.org This allows for the strategic placement of the required chloro, nitro, and ethanone functionalities. Most pyridine ring syntheses are based on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.orgnih.gov

The Hantzsch pyridine synthesis and its variations are classic examples of condensation approaches. mdpi.com These methods typically involve the condensation of aldehydes, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step. mdpi.com Modifications to this approach allow for the synthesis of asymmetric pyridines. baranlab.org

More modern methods offer modular and efficient routes to highly substituted pyridines. One such method involves a cascade reaction that includes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation. nih.govorganic-chemistry.org This approach is notable for its good functional group tolerance. nih.gov Another strategy is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes, which is a powerful tool for the de novo construction of pyridine rings. researchgate.net These advanced methodologies provide potential pathways to assemble the this compound skeleton by carefully selecting starting materials that already contain or can be easily converted to the desired chloro, nitro, and ethanone groups.

Reaction Mechanisms and Chemical Transformations of 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone

Reactivity Profile of the Nitro Group on the Pyridine (B92270) Ring

The nitro group (-NO₂) at the C5 position profoundly influences the electronic properties and reactivity of the pyridine ring. Its strong electron-withdrawing nature is central to the molecule's chemical profile.

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation. This conversion is crucial for synthesizing various heterocyclic compounds, as the resulting amino group can undergo a wide range of subsequent reactions. nih.govresearchgate.net Several methods are effective for the reduction of nitropyridines to their corresponding aminopyridines.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. commonorganicchemistry.comresearchgate.net

Catalytic Hydrogenation: This method often utilizes catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective choices for nitro group reduction. researchgate.net These methods are often preferred for their selectivity, as they can reduce the nitro group while leaving other reducible functional groups, such as ketones or chlorides, intact under controlled conditions. commonorganicchemistry.com

Selective Reduction: In molecules with multiple nitro groups, selective reduction can sometimes be achieved using reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide. These reagents are generally milder and may not reduce aliphatic nitro groups. commonorganicchemistry.com

The resulting compound, 1-(5-amino-3-chloropyridin-2-yl)ethanone, is a valuable precursor for building more complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds. orgsyn.org

Table 1: Selected Reagents for Nitro Group Reduction

Reducing Agent/System Typical Conditions Notes Reference
H₂/Pd-C Methanol or Ethanol (B145695) solvent Highly efficient, but may also reduce other functional groups or cause dehalogenation. commonorganicchemistry.com
H₂/Raney Ni Methanol or Ethanol solvent Preferred over Pd/C if dehalogenation is a concern. commonorganicchemistry.com
Fe/CH₃COOH or Fe/HCl Acidic aqueous medium A classic, mild, and often selective method.
SnCl₂·2H₂O/HCl Ethanol or Ethyl Acetate (B1210297) solvent Provides mild conditions and good selectivity for the nitro group. commonorganicchemistry.comresearchgate.net

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. brainly.comstackexchange.com This significantly decreases the electron density of the pyridine ring, making it more "electron-deficient". brainly.comacs.org

This electron deficiency has two major consequences for the reactivity of the pyridine ring:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles. stackexchange.comlibretexts.orgpearson.com Reactions like nitration or Friedel-Crafts acylation, which are common for benzene, are difficult to perform on pyridine and even more so on nitropyridine. pearson.comyoutube.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. reddit.comlibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group (like the chloro substituent at C3, which is ortho to the ring nitrogen and para to the nitro group), can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgwikipedia.org This stabilization lowers the activation energy for the substitution reaction, making it a favorable pathway. nih.gov

Transformations Involving the Chloro Substituent

The chlorine atom at the C3 position serves as a good leaving group, especially given the activating effect of the nitro group and the inherent electron deficiency of the pyridine ring. This enables its displacement through various reaction mechanisms.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-(3-chloro-5-nitropyridin-2-yl)ethanone. wikipedia.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). acs.org The subsequent departure of the chloride ion restores the aromaticity of the ring. libretexts.orgyoutube.com

The pyridine nitrogen and the C5-nitro group work in concert to activate the C3 position for nucleophilic attack. A wide range of nucleophiles can be used to displace the chlorine atom, leading to a diverse array of substituted pyridine derivatives.

Table 2: Examples of Nucleophiles in SNAr Reactions with Chloro-Nitropyridines

Nucleophile Type Example Nucleophile Product Type
Oxygen Nucleophiles Alkoxides (RO⁻), Phenoxides (ArO⁻) Aryl ethers
Nitrogen Nucleophiles Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH), Hydrazine (B178648) Aminopyridines, Hydrazinopyridines
Sulfur Nucleophiles Thiolates (RS⁻) Thioethers

This reactivity is central to the synthesis of many biologically active molecules, where the introduction of specific side chains via SNAr is a key step.

The chloro substituent also serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the nitropyridine ring enhances its reactivity in the oxidative addition step of the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is a highly versatile method for introducing aryl or vinyl substituents. rhhz.net The use of specialized phosphine (B1218219) ligands can be crucial for achieving high yields with aryl chloride substrates. rhhz.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the chloropyridine with an amine. It offers an alternative to SNAr for synthesizing substituted aminopyridines, often under milder conditions and with a broader substrate scope.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples the chloropyridine with a terminal alkyne to form an alkynylpyridine, providing a direct route to installing carbon-carbon triple bonds.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex biaryl systems and other elaborate structures. rhhz.net

Chemical Conversions of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group at the C2 position provides another site for chemical modification. As a ketone, it can undergo a variety of standard carbonyl reactions. Pyridine itself can act as a nucleophilic catalyst in some acylation reactions. reddit.com

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction is typically chemoselective, leaving the nitro group and chloro substituent unaffected under appropriate conditions.

Oxidation (e.g., Baeyer-Villiger Oxidation): The ketone can be converted into an ester through oxidation with a peroxy acid, such as m-CPBA.

Conversion to an Imine or Hydrazone: The carbonyl group can react with primary amines or hydrazine derivatives to form imines or hydrazones, respectively. These products can be valuable intermediates for further transformations.

Alpha-Halogenation: The α-carbon of the ethanone group can be halogenated, for instance with bromine in acetic acid, to form an α-haloketone. These products are themselves versatile synthetic intermediates. researchgate.net

Condensation Reactions: The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with various electrophiles, allowing for the extension of the carbon chain.

The ability to selectively modify the ethanone group, in conjunction with reactions at the nitro and chloro positions, underscores the value of this compound as a multi-functional building block in organic synthesis.

Intramolecular Cyclization and Rearrangement Phenomena of Related Nitropyridine Derivatives

The presence of reactive substituents on the pyridine ring, particularly the nitro group and the chlorine atom, facilitates a variety of complex intramolecular and ring-transformation reactions, especially in the presence of strong nucleophiles.

Electron-deficient heterocyclic systems, such as chloronitropyridines, are known to undergo ring transformation reactions when treated with potent binucleophiles like hydrazine hydrate. These reactions often proceed via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netresearchgate.net

For a substrate like this compound, the reaction with hydrazine would likely initiate via nucleophilic attack at an electron-deficient carbon of the pyridine ring (e.g., C4 or C6). This is followed by the opening of the pyridine ring to form a highly reactive open-chain intermediate. Subsequent intramolecular condensation and cyclization, driven by the various functional groups present, can lead to the formation of a new heterocyclic system, such as a substituted pyrazolopyridine or pyridazinone derivative, with the expulsion of a leaving group.

A well-documented analogy is the transformation of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine, which first forms the 4-hydrazino derivative, and then, through a complex ring-opening and recyclization sequence, yields 3-amino-4-nitropyrazole. vapourtec.com Similarly, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been shown to proceed via a ring-opened intermediate, consistent with the ANRORC pathway. rsc.org The exact nature of the final product from this compound would depend on the specific reaction conditions and which functional groups within the open-chain intermediate participate in the final ring-closing step.

Flash-vacuum pyrolysis (FVP) is a powerful technique used in organic synthesis to study unimolecular reactions at high temperatures and low pressures. wikipedia.org This method is particularly effective for generating highly reactive intermediates, such as nitrenes, carbenes, or ketenes, which can then undergo intramolecular rearrangements or cyclizations to form strained or complex polycyclic systems. nih.gov

While direct FVP studies on this compound are not prominently documented, the pyrolysis of related substituted pyridines provides insight into potential reaction pathways. For instance, the FVP of 2-azidobenzylpyridines generates nitrene intermediates that undergo intramolecular cyclization onto the pyridine ring, followed by dehydrogenation, to yield fused benzonaphthyridine systems.

For a molecule like this compound, potential FVP-induced transformations could involve:

Elimination: Loss of small molecules like HCl or nitrous acid.

Rearrangement: The acetyl group could potentially rearrange, or the nitro group could participate in cyclization following its reduction or rearrangement to a nitrite (B80452) or nitroso species at high temperatures.

Fragmentation: Cleavage of the C-C bond between the pyridine ring and the acetyl group.

The high-energy conditions of FVP could potentially induce cyclization between the acetyl side chain and the nitro group (or a pyrolytically derived functional group), leading to the formation of annulated systems like furo[3,2-b]pyridines or related heterocyclic structures after subsequent rearrangement and stabilization. The precise outcome would be highly dependent on the pyrolysis temperature and the stability of the intermediates formed. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial arrangement of atoms can be mapped out.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The structure of 1-(3-Chloro-5-nitropyridin-2-yl)ethanone features two distinct aromatic protons on the pyridine (B92270) ring and a set of three equivalent protons of the acetyl methyl group.

The electron-withdrawing nature of the nitro group at the C5 position and the chloro group at the C3 position significantly influences the electron density of the pyridine ring, causing the attached protons to be deshielded and resonate at a lower field (higher ppm). The proton at C4 (H-4) is deshielded by the adjacent chloro group and the para-nitro group. The proton at C6 (H-6) is deshielded by the adjacent nitro group and the nitrogen atom in the ring.

The acetyl methyl protons are adjacent to a carbonyl group, which causes a moderate downfield shift. These protons appear as a sharp singlet as there are no adjacent protons to couple with. The two aromatic protons, H-4 and H-6, are separated by three bonds and will exhibit spin-spin coupling, appearing as doublets. The magnitude of the coupling constant (³J) is typically in the range for meta-coupling in pyridine rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (acetyl)~2.7Singlet (s)N/A
Pyridine H-4~8.8Doublet (d)~2.5
Pyridine H-6~9.4Doublet (d)~2.5
Predicted values are based on standard chemical shift tables and data from analogous structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

The carbonyl carbon (C=O) of the ketone is highly deshielded and typically appears in the 190-200 ppm region. The carbons of the pyridine ring are influenced by their substituents. Carbons directly attached to electronegative atoms or groups (C2, C3, C5) are expected to be significantly downfield. The C3 carbon, bonded to chlorine, and the C5 carbon, bonded to the nitro group, will have their chemical shifts influenced by these strong electron-withdrawing substituents. The C2 carbon, bonded to the acetyl group and the ring nitrogen, will also be downfield. The quaternary carbons (C2, C3, C5) will typically show lower intensity signals compared to the protonated carbons (C4, C6). The methyl carbon of the acetyl group is highly shielded and will appear at a high field (low ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (acetyl)25-30
C4~125
C3~135
C6~145
C5~150
C2~155
C=O (carbonyl)~195
Predicted values are based on standard chemical shift tables and data from analogous structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming their three-bond (meta) coupling relationship. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com An HSQC spectrum would show three correlation peaks:

The methyl proton singlet would correlate with the methyl carbon signal.

The H-4 doublet would correlate with the C-4 carbon signal.

The H-6 doublet would correlate with the C-6 carbon signal. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. researchgate.net Key expected HMBC correlations for confirming the structure of this compound include:

Methyl Protons (CH₃): Correlations to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring.

H-4 Proton: Correlations to the adjacent quaternary carbons C3 and C5, as well as to C2 and C6.

H-6 Proton: Correlations to the adjacent quaternary carbon C5, the C2 carbon, and the C4 carbon.

These correlations would unequivocally confirm the substitution pattern on the pyridine ring and the position of the acetyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. youtube.com The spectrum provides a "fingerprint" of the functional groups present. For this compound, several key absorption bands are expected.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~1710C=O StretchKetone
~1600, ~1475C=C / C=N StretchPyridine Ring
~1530Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
~850C-Cl StretchAryl Halide
Predicted values are based on standard functional group correlation tables.

The strong carbonyl (C=O) stretch is one of the most prominent features. The asymmetric and symmetric stretches of the nitro (NO₂) group are also characteristically strong and are crucial for confirming its presence. researchgate.net Vibrations corresponding to the aromatic ring and the carbon-chlorine bond provide further structural confirmation.

Raman Spectroscopy Analysis

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule. The symmetric stretch of the nitro group (~1350 cm⁻¹) and the pyridine ring breathing modes would be particularly prominent. nih.gov The C-Cl stretch may also be more easily observed in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, reinforcing the structural elucidation. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₅ClN₂O₃, the exact mass can be calculated by summing the masses of its constituent isotopes.

The theoretical monoisotopic mass of this compound is 200.0043 Da. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to this theoretical value, often within a few parts per million (ppm). This high degree of accuracy is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Illustrative HRMS Data for this compound

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺201.0116201.0114-1.0
[M+Na]⁺223.9935223.9932-1.3

This table presents illustrative data based on established principles of high-resolution mass spectrometry.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for ³⁷Cl. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, in the HRMS spectrum of this compound, a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak would be observed, further confirming the presence of a single chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the purity assessment and identification of volatile and semi-volatile compounds.

For this compound, a GC-MS analysis would involve injecting a solution of the compound into the GC, where it would be vaporized and separated from any impurities based on its boiling point and interaction with the GC column's stationary phase. The separated components would then enter the mass spectrometer, where they are ionized and fragmented.

The resulting chromatogram would show a major peak corresponding to this compound at a specific retention time, with any impurities appearing as separate, smaller peaks. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

The mass spectrum associated with the main peak provides a characteristic fragmentation pattern, or "fingerprint," that can be used to confirm the compound's identity. The fragmentation of this compound under electron ionization (EI) conditions is expected to proceed through several predictable pathways, including:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl group to form a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the pyridine ring and the carbonyl group.

Loss of the nitro group: Expulsion of a nitro radical (•NO₂) or nitric oxide (•NO).

Loss of chlorine: Cleavage of the carbon-chlorine bond.

Illustrative GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
200/202[M]⁺ (Molecular ion)
185/187[M - CH₃]⁺
154[M - NO₂]⁺
157/159[M - COCH₃]⁺
126[M - COCH₃ - Cl]⁺
75[C₄H₂N₂O]⁺

This table presents illustrative fragmentation data based on established principles of mass spectrometry for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Experimental UV-Vis Absorption Profile

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit distinct absorption bands. The presence of the conjugated pyridine ring substituted with a nitro group (an auxochrome and a powerful electron-withdrawing group) and an acetyl group (a chromophore) will significantly influence the electronic transitions.

A typical UV-Vis spectrum for this compound would likely show one or more strong absorption bands in the UV region, potentially extending into the visible region depending on the extent of conjugation and solvent polarity.

Illustrative UV-Vis Absorption Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~260~12,000π → π
~340~2,500n → π

This table presents illustrative data based on the expected spectroscopic behavior of the compound.

Correlation with Electronic Structure and Conjugation

The observed absorption bands in the UV-Vis spectrum can be correlated with specific electronic transitions within the molecule. The structure of this compound contains several key features that dictate its electronic absorption profile:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated π-system of the pyridine ring, along with the carbonyl and nitro groups, gives rise to these transitions. They are typically characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) and are expected to appear at shorter wavelengths.

n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups or the nitrogen of the pyridine ring, to a π* antibonding orbital. These transitions are "forbidden" to some extent, resulting in much lower molar absorptivity (ε < 2,000 L mol⁻¹ cm⁻¹) and appear at longer wavelengths.

The presence of the electron-withdrawing nitro group and the chloro atom can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* absorption bands compared to unsubstituted pyridine or acetophenone. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent can also play a role; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.

Computational Chemistry and Quantum Chemical Studies of 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

No published studies were identified that have performed DFT calculations to determine the optimized molecular geometry, bond lengths, bond angles, and energetics of 1-(3-chloro-5-nitropyridin-2-yl)ethanone.

There are no specific reports on the selection of basis sets and exchange-correlation functionals for the computational study of this compound. For similar molecules, researchers often employ functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

A conformational analysis to identify the most stable conformers of this compound has not been reported. Such a study would be crucial for understanding the compound's three-dimensional structure and its influence on reactivity.

Electronic Structure and Chemical Reactivity Descriptors

Specific electronic structure and chemical reactivity descriptor data for this compound are not available.

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This information would be vital for predicting the compound's chemical reactivity and kinetic stability.

An MEP surface map for this compound, which would identify the electrophilic and nucleophilic sites and predict its intermolecular interaction patterns, has not been presented in the literature.

NBO analysis data, which would provide insights into charge distribution, hyperconjugative interactions, and the nature of bonding within this compound, is currently unavailable.

Theoretical Prediction and Simulation of Spectroscopic Data

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methodologies for the theoretical prediction of spectroscopic properties. These methods allow for the simulation of NMR, vibrational (FT-IR and Raman), and electronic (UV-Vis) spectra, providing a basis for the interpretation of experimental data and the structural elucidation of the title compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR isotropic shielding constants, which are then converted into chemical shifts. researchgate.nettandfonline.com

For a molecule like this compound, the process begins with the optimization of its three-dimensional geometry, typically using a DFT functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p). researchgate.netjocpr.com To accurately model the system, especially in solution, solvent effects are often incorporated using a continuum model, such as the Polarizable Continuum Model (PCM). acs.orgnih.gov The GIAO calculation is then performed on the optimized geometry at the same or a higher level of theory to yield the nuclear magnetic shielding tensors for each atom. nih.gov These values are subsequently referenced against the computed shielding of a standard, typically Tetramethylsilane (TMS), to obtain the predicted chemical shifts (δ).

For molecules with multiple low-energy conformations, such as rotation around the acetyl group, a Boltzmann-weighted average of the predicted shifts for each conformer is necessary to achieve high accuracy. acs.orggithub.io The predicted shifts provide a theoretical spectrum that can be directly compared with experimental data, aiding in the definitive assignment of each proton and carbon signal.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311++G(d,p) method with a PCM solvent model for chloroform.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Assignment
C2-152.5Pyridine (B92270) ring, attached to acetyl group
C3-135.8Pyridine ring, attached to Cl
C49.15145.2Pyridine ring C-H
C5-142.0Pyridine ring, attached to NO₂
C68.98124.7Pyridine ring C-H
C=O-198.9Acetyl carbonyl
CH₃2.7528.1Acetyl methyl

Theoretical vibrational spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. Quantum chemical calculations, primarily using DFT, can compute the fundamental vibrational frequencies and their corresponding intensities in both Infrared (IR) and Raman spectra. jocpr.comcore.ac.uk

The computational procedure involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable frequency predictions. nih.govoaji.net However, calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. To correct for this, the computed values are often uniformly scaled by an empirical factor (typically between 0.95 and 0.98 for B3LYP). nih.govnih.gov

These calculations also provide IR intensities and Raman scattering activities, allowing for the simulation of the entire spectra. jocpr.com A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. nih.gov

A hypothetical table of key calculated vibrational frequencies for this compound is presented below, highlighting the expected positions of major functional group vibrations.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)Description
C=O Stretch17151690 - 1720Stretching of the acetyl carbonyl bond
NO₂ Asymmetric Stretch15451520 - 1560Asymmetric stretching of the nitro group
NO₂ Symmetric Stretch13501335 - 1360Symmetric stretching of the nitro group
Pyridine Ring Stretch1590, 14801450 - 1610C=C and C=N stretching vibrations in the pyridine ring
C-Cl Stretch780750 - 850Stretching of the carbon-chlorine bond

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. qnl.qayoutube.com It calculates the electronic excitation energies from the ground state to various excited states, which correspond to the absorption of light.

The process uses the ground-state optimized geometry as a starting point. A TD-DFT calculation is then performed, often with a functional like B3LYP or a range-separated functional like CAM-B3LYP, which can be more accurate for charge-transfer excitations. qnl.qa The calculation yields a list of vertical excitation energies (often in eV, easily converted to wavelength in nm) and their associated oscillator strengths (a dimensionless quantity representing the probability of the transition). youtube.com Transitions with high oscillator strengths correspond to the intense peaks observed in an experimental UV-Vis spectrum.

Analysis of the molecular orbitals (MOs) involved in the primary electronic transitions (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)) allows for their characterization, such as π→π* or n→π* transitions. nih.gov Solvent effects are critical for UV-Vis spectra and are almost always included via a PCM approach. qnl.qa

A hypothetical TD-DFT prediction for the main electronic transitions of this compound is shown in the table below.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound via TD-DFT.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionCharacter
S₀ → S₁3450.08HOMO-1 → LUMOn→π
S₀ → S₂2800.45HOMO → LUMOπ→π
S₀ → S₃2350.21HOMO → LUMO+1π→π*

Synthetic Applications and Derivative Synthesis from 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 1-(3-Chloro-5-nitropyridin-2-yl)ethanone a powerful tool for synthetic chemists. The electron-withdrawing nature of the nitro group and the acetyl group activates the pyridine ring, influencing the reactivity of the chloro substituent. This inherent reactivity allows for a range of chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Facilitation of Complex Heterocyclic Compound Synthesis

The structure of this compound is pre-disposed to serve as a scaffold for the synthesis of fused heterocyclic compounds. The reactive sites can participate in a variety of cyclization reactions, leading to the formation of novel ring systems. While specific examples for this exact molecule are not extensively documented in publicly available literature, the general reactivity patterns of similar compounds suggest its potential in constructing polycyclic aromatic systems and other complex heterocyclic structures, which are of interest in medicinal chemistry and materials science.

Precursor for Advanced Molecular Architectures

As a precursor, this compound offers multiple points for molecular elaboration. The sequential or tandem modification of its functional groups can lead to the development of advanced molecular architectures with tailored electronic and steric properties. Its utility as a precursor is underscored by the ability to introduce a variety of substituents and build upon its core structure to access a wide range of derivatives.

Derivatization Strategies and Functional Group Manipulation

The synthetic utility of this compound is fully realized through the selective manipulation of its chloro, nitro, and ethanone (B97240) functionalities. Each group offers a distinct handle for chemical modification, allowing for a high degree of molecular diversity in the resulting products.

Strategic Modification of the Chloro Substituent

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, thereby enabling the synthesis of a diverse library of derivatives. The reactivity of the chloro group is enhanced by the presence of the electron-withdrawing nitro and acetyl groups.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the Chloro Substituent

NucleophilePotential Product Class
Primary/Secondary Amines3-Amino-5-nitropyridin-2-yl)ethanone derivatives
Alkoxides/Phenoxides3-Alkoxy/Aryloxy-5-nitropyridin-2-yl)ethanone derivatives
Thiolates3-(Alkyl/Aryl)thio-5-nitropyridin-2-yl)ethanone derivatives

Chemical Transformations of the Nitro Group for Diverse Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction. This transformation is a key step in many synthetic sequences, as the resulting amine can be further derivatized.

Common reagents for the reduction of aromatic nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization, acylation, and alkylation, further expanding the range of accessible derivatives.

Table 2: Potential Transformations of the Nitro Group

Reagent/ConditionResulting Functional Group
Sn/HCl or Fe/HClAmino (-NH2)
H2, Pd/CAmino (-NH2)
Na2S2O4Amino (-NH2)
Zn/NH4ClHydroxylamino (-NHOH)

Reactions and Modifications at the Ethanone Moiety

The ethanone (acetyl) group provides another site for chemical modification. The carbonyl carbon is electrophilic and can undergo attack by nucleophiles. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions.

Table 3: Potential Reactions at the Ethanone Moiety

Reaction TypeReagentsPotential Product
Aldol CondensationAldehyde/Ketone, Baseα,β-Unsaturated ketone
Mannich ReactionFormaldehyde, Amineβ-Amino ketone
HalogenationHalogen, Acid/Baseα-Halo ketone
ReductionNaBH4, LiAlH41-(3-Chloro-5-nitropyridin-2-yl)ethanol
Wittig ReactionPhosphonium ylideAlkene

Through the judicious application of these derivatization strategies, this compound can be elaborated into a vast array of complex molecules with potential applications in various fields of chemical research.

Design and Synthesis of Novel Pyridine Scaffolds with Targeted Properties from this compound

The strategic functionalization of the pyridine core is a cornerstone of modern medicinal chemistry and materials science. The compound this compound serves as a versatile starting material for the design and synthesis of novel pyridine scaffolds, owing to its three distinct and reactive functional groups: an acetyl group, a chloro substituent, and a nitro group. Each of these sites can be selectively manipulated to construct a diverse array of more complex molecular architectures with tailored electronic and steric properties.

The design of novel pyridine scaffolds from this precursor hinges on a systematic exploration of the reactivity of these functional groups. The chloro atom at the 3-position, activated by the electron-withdrawing nitro group at the 5-position, is primed for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The acetyl group at the 2-position provides a handle for condensation and cyclization reactions, while the nitro group can be reduced to an amino group, opening pathways to further annulation and functionalization. sci-hub.segoogle.comwikipedia.org By combining these transformations in various sequences, a multitude of unique pyridine-based heterocycles can be accessed.

A primary synthetic strategy involves the initial modification of the acetyl group. For instance, condensation of this compound with various hydrazines can yield the corresponding hydrazones. These intermediates are valuable precursors for the synthesis of fused bicyclic systems. Thermal or acid-catalyzed cyclization of these hydrazones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov The specific substitution on the resulting pyrazole (B372694) ring can be tuned by the choice of the initial hydrazine (B178648), allowing for the introduction of a wide range of functional groups to modulate the biological activity or physical properties of the final compound.

Another approach focuses on the reactivity of the chloro group. Nucleophilic aromatic substitution with a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides, can introduce diverse substituents at the 3-position. This reaction is generally efficient due to the activating effect of the para-nitro group. The resulting 3-substituted-5-nitro-2-acetylpyridines can then undergo further transformations at the acetyl and nitro positions.

Furthermore, the selective reduction of the nitro group to an amine is a key transformation that dramatically alters the electronic properties of the pyridine ring and provides a new site for synthetic elaboration. wikipedia.orgresearchgate.net This amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions. For example, condensation of the resulting 2-acetyl-3-chloro-5-aminopyridine with dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine or pyridodiazepine scaffolds. nih.gov

A powerful strategy involves a multi-step sequence combining these reactions. For instance, initial nucleophilic substitution at the 3-position, followed by reduction of the nitro group, and subsequent condensation/cyclization at the 2-acetyl and 5-amino positions can generate complex, polycyclic heteroaromatic systems. The order of these reactions can be strategically varied to achieve the desired substitution pattern and ring system.

The following table outlines some of the potential novel pyridine scaffolds that can be synthesized from this compound, highlighting the key reactions and the resulting core structures.

Starting MaterialKey ReactionsIntermediate ScaffoldFinal Scaffold CorePotential for Diversity
This compound1. Condensation with Hydrazine2. CyclizationThis compound hydrazonePyrazolo[3,4-b]pyridineVaried substituents on the pyrazole ring from substituted hydrazines.
This compound1. Nucleophilic Aromatic Substitution (e.g., with R-NH2)2. Reduction of Nitro Group2-Acetyl-3-(alkylamino)pyridin-5-amineImidazo[4,5-b]pyridineDiverse substituents at the 3-position from various nucleophiles; further functionalization of the imidazole (B134444) ring.
This compound1. Reduction of Nitro Group2. Condensation with β-ketoesters5-Amino-1-(3-chloropyridin-2-yl)ethanonePyrido[2,3-b]pyrimidineVaried substituents on the pyrimidine (B1678525) ring from different dicarbonyl precursors.
This compound1. Nucleophilic Aromatic Substitution (e.g., with R-SH)2. Condensation of Acetyl Group3. Cyclization1-(3-(Alkylthio)-5-nitropyridin-2-yl)ethanone derivativeThieno[2,3-b]pyridineWide range of thio-substituents; various annulation strategies at the acetyl group.

The design of these synthetic routes allows for the systematic variation of substituents around the core pyridine scaffold, enabling the generation of large chemical libraries for screening for targeted biological activities or material properties. The inherent reactivity and functional group tolerance of these transformations make this compound a valuable building block in the construction of novel and diverse pyridine-based molecular entities.

Future Research Directions and Unexplored Avenues for 1 3 Chloro 5 Nitropyridin 2 Yl Ethanone Research

Investigation of Asymmetric Synthetic Routes

The prochiral ketone moiety in 1-(3-Chloro-5-nitropyridin-2-yl)ethanone is a prime target for asymmetric synthesis, which could lead to valuable chiral building blocks. Kinetic resolution, a strategy for separating racemic compounds into their enantiomers, is a powerful tool in asymmetric synthesis. nih.gov Future research could focus on the asymmetric reduction of the ketone to produce chiral alcohols, which are versatile intermediates in the synthesis of bioactive molecules.

Potential asymmetric methods to be explored include:

Catalytic Asymmetric Hydrogenation: Employing chiral transition metal catalysts (e.g., based on Ruthenium or Iridium) with chiral ligands to achieve enantioselective reduction of the ketone.

Enzyme-Catalyzed Reduction: Utilizing ketoreductase enzymes, which are known for their high stereoselectivity under mild reaction conditions.

Chiral Borane Reagents: Using reagents like the Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of the acetyl group.

The development of such routes would provide access to enantiomerically pure derivatives, a critical step for investigating their potential applications in medicinal chemistry and as chiral ligands. The synthesis of multi-substituted 1,3-oxazolidine compounds through multi-component reactions has been shown to achieve high diastereo- and enantioselectivities, suggesting a possible pathway for creating complex chiral molecules from similar precursors. nih.govdoaj.org

Exploration of Novel Catalytic Transformations

The functional groups of this compound offer multiple sites for novel catalytic transformations. The chloro and nitro groups on the pyridine (B92270) ring, as well as the acetyl group, can be targeted to create a diverse library of new compounds.

Cross-Coupling Reactions: The chlorine atom at the C3 position can be a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would enable the introduction of a wide range of substituents, such as alkyl, aryl, and amino groups, to the pyridine core.

Nitro Group Transformations: The nitro group at the C5 position can be selectively reduced to an amino group, which can then be further functionalized. This amino group can be diazotized and substituted, or used in the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.gov

C-H Activation: Research into direct C-H functionalization of the pyridine ring could lead to more atom-economical synthetic routes, avoiding the need for pre-functionalized starting materials.

Cycloaddition Reactions: The α,β-unsaturated ketone system that can be formed from the acetyl group could participate in cycloaddition reactions, providing a pathway to complex bicyclic structures. nih.gov For instance, catalytic asymmetric [5+2] cycloadditions of pyrylium (B1242799) ion intermediates have been used to synthesize 8-oxabicyclo[3.2.1]octane derivatives, a scaffold present in many natural products. nih.gov

A summary of potential catalytic transformations is presented in Table 1.

Functional Group Potential Catalytic Transformation Potential Outcome
Ketone (C=O)Asymmetric Hydrogenation/ReductionChiral secondary alcohol
Chlorine (Cl)Suzuki, Heck, Buchwald-Hartwig CouplingC-C and C-N bond formation
Nitro Group (NO₂)Selective ReductionAmino group for further functionalization
Pyridine RingC-H ActivationDirect introduction of new substituents

Potential Applications in Material Science and Supramolecular Chemistry

Substituted pyridines and other nitrogen-containing heterocycles are of significant interest in material science and supramolecular chemistry due to their ability to form coordination complexes and participate in non-covalent interactions. nih.gov The principles of supramolecular chemistry are widely used in the engineering of materials with diverse applications. nih.gov

The presence of the nitro group, chloro atom, and the pyridine nitrogen in this compound provides multiple sites for hydrogen bonding, halogen bonding, and π-π stacking interactions. researchgate.netmdpi.com These interactions can guide the self-assembly of molecules into well-defined supramolecular architectures in the solid state. nih.gov

Future research could investigate:

Crystal Engineering: Studying the crystal packing of the compound and its derivatives to understand how intermolecular interactions direct the formation of specific supramolecular synthons. mdpi.com The presence of substituents is known to affect the structural and supramolecular features of related quinoline (B57606) derivatives. nih.gov

Coordination Chemistry: Using the pyridine nitrogen as a ligand to form coordination complexes with various metal ions. The electronic properties of these complexes could be tuned by modifying the substituents on the pyridine ring, potentially leading to materials with interesting optical, magnetic, or catalytic properties. nih.gov

Liquid Crystals and Polymers: Incorporating the this compound motif into larger molecular structures to explore potential applications as liquid crystals or functional polymers. The rigid pyridine core and the potential for strong intermolecular interactions are favorable characteristics for the formation of ordered phases.

Development of Efficient and Environmentally Benign Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of green and sustainable processes. Future research on this compound should aim to develop synthetic methods that are not only efficient but also environmentally benign.

Approaches to greener synthesis could include:

Catalyst Optimization: Developing highly active and recyclable catalysts for the synthesis and transformation of the target molecule to minimize waste.

Alternative Solvents: Exploring the use of safer, renewable, or solvent-free reaction conditions to replace hazardous organic solvents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing the generation of byproducts. For example, methods for preparing 2-chloro-5-nitropyridine (B43025) with fewer byproducts and mild reaction conditions have been explored. kuisbiochemical.com

By focusing on these areas, future research can unlock the full potential of this compound as a versatile building block in organic synthesis and a promising scaffold for the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-5-nitropyridin-2-yl)ethanone, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chloro-nitropyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters to optimize include reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios of the acylating agent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from nitro-substituted byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H NMR for aromatic proton splitting patterns (e.g., deshielded protons at δ 8.5–9.0 ppm for nitro and chloro-substituted pyridine). 13C^{13}C NMR should show a carbonyl carbon at δ 190–200 ppm .
  • IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (m/z ≈ 200–215) and fragmentation patterns consistent with chloro-nitro substitution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution. Toxicity data are limited, so assume acute hazards based on structural analogs (e.g., nitroaromatic compounds) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond angles and torsional strain. Use SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (Cl, N). Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters for Cl and O atoms. Validate with R-factor convergence (<5%) .

Q. How can contradictory spectral or analytical data (e.g., unexpected byproducts) be systematically investigated?

  • Methodological Answer :

  • Hypothesis Testing : Compare experimental IR/NMR with computational predictions (DFT calculations, Gaussian09).
  • Chromatographic Analysis : Use HPLC-MS to identify byproducts (e.g., diacetylated derivatives or dehalogenated intermediates).
  • Reaction Monitoring : Employ in-situ FTIR to track intermediate formation during synthesis .

Q. What strategies can elucidate the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 120°C; monitor Cl displacement via 1H^1H NMR.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine. Control pressure (1–3 atm) to avoid over-reduction of the ketone .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in medicinal chemistry?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replace Cl with F or NO₂ with CF₃) and test bioactivity.
  • Computational Modeling : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀ determination) .

Q. What mechanistic insights can be gained from studying its degradation under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates (UV-Vis at λ = 300 nm) in buffered solutions (pH 1–14).
  • Product Identification : Use LC-QTOF to detect degradation products (e.g., carboxylic acids from ketone oxidation).
  • Theoretical Analysis : Apply Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

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